molecular formula C38H52CaN2O8 B12504507 calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate

calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate

Cat. No.: B12504507
M. Wt: 704.9 g/mol
InChI Key: QEVLNUAVAONTEW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Mitiglinide calcium hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of mitiglinide calcium hydrate include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of mitiglinide calcium hydrate include its calcium salt form, which is the active pharmaceutical ingredient used in diabetes treatment .

Biological Activity

Calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate, commonly known as mitiglinide calcium dihydrate, is an antidiabetic medication primarily used in the management of Type 2 diabetes. This compound belongs to the meglitinide class of drugs and functions by stimulating insulin secretion from pancreatic beta cells. This article reviews its biological activity, including pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C38H52CaN2O8C_{38}H_{52}CaN_{2}O_{8} with a molecular weight of approximately 704.918 g/mol. The structure comprises two molecules of the active moiety, mitiglinide, coordinated with calcium ions and hydrated with two water molecules.

Structural Formula

IUPAC Name calcium bis 2S 4 3aR 7aS octahydro 1H isoindol 2 yl 2 benzyl 4 oxobutanoate dihydrate\text{IUPAC Name calcium bis 2S 4 3aR 7aS octahydro 1H isoindol 2 yl 2 benzyl 4 oxobutanoate dihydrate}

Mitiglinide operates by closing ATP-sensitive potassium channels in pancreatic beta cells, leading to depolarization and subsequent calcium influx. This process stimulates the release of insulin in response to elevated blood glucose levels. The rapid onset and short duration of action make it particularly effective for controlling postprandial blood glucose spikes.

Pharmacodynamics

The pharmacodynamic profile of mitiglinide calcium dihydrate includes:

  • Insulin Secretion : Enhances insulin release from pancreatic beta cells.
  • Blood Glucose Control : Reduces postprandial hyperglycemia effectively.

Pharmacokinetics

Mitiglinide exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 30 minutes to 1 hour. The elimination half-life is approximately 1 hour, allowing for flexible dosing schedules.

Parameter Value
AbsorptionRapid (30 min - 1 hr)
Peak Plasma Concentration30 min - 1 hr
Elimination Half-Life~1 hr
Bioavailability~60%

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of mitiglinide calcium dihydrate:

  • Efficacy in Type 2 Diabetes : A study involving patients with Type 2 diabetes demonstrated significant reductions in HbA1c levels when treated with mitiglinide compared to placebo groups. The drug effectively managed postprandial glucose levels without causing significant hypoglycemia .
  • Combination Therapy : Mitiglinide has been studied in combination with other antidiabetic agents (e.g., metformin), showing improved glycemic control compared to monotherapy .
  • Safety Profile : Common side effects include gastrointestinal disturbances such as diarrhea and nausea. However, serious adverse effects are rare .

Potential Applications Beyond Diabetes

Research indicates that mitiglinide may have additional therapeutic roles beyond diabetes management:

  • Cardiovascular Benefits : Some studies suggest potential cardioprotective effects due to improved glycemic control and reduction in cardiovascular risk factors associated with diabetes .

Properties

IUPAC Name

calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVLNUAVAONTEW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52CaN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.